

Zileuton-d4 material safety data sheet and handling

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Compound of Interest

Compound Name: Zileuton-d4

Cat. No.: B563200

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Zileuton-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Zileuton-d4**, a deuterated analog of Zileuton, an inhibitor of 5-lipoxygenase. This document consolidates critical information on its material safety, handling, physicochemical properties, and mechanism of action, intended for use in a research and development setting. **Zileuton-d4** is primarily utilized as an internal standard for the quantification of Zileuton in various analytical methods, such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1]

Material Safety Data Sheet (MSDS) and Handling

While a specific Material Safety Data Sheet for **Zileuton-d4** is not readily available, the safety profile is expected to be similar to that of Zileuton. The toxicological properties of the deuterated compound have not been fully evaluated.[2] Therefore, it is imperative to handle **Zileuton-d4** with the care required for a research chemical with a partially unknown hazard profile.

General Safety Precautions:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

- Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[2]
- Contact: Avoid contact with eyes, skin, and clothing. In case of contact, flush the affected area with plenty of water.[2]
- Ingestion and Inhalation: Avoid ingestion and inhalation.
- Handling: Wash hands thoroughly after handling.[2]

Storage and Stability:

- Storage Temperature: Store at -20°C for long-term stability.[1]
- Shipping: Typically shipped at room temperature in the continental US.[1]
- Stability: Stable for at least 4 years when stored properly.[1]

First Aid Measures:

- Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
- Skin Contact: In case of skin contact, wash immediately with soap and plenty of water. Remove contaminated clothing.[2]
- Eye Contact: In case of eye contact, flush with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.[2]
- Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[2]

Physicochemical and Pharmacokinetic Properties

Zileuton-d4 is a deuterated form of Zileuton, with deuterium atoms replacing hydrogen atoms on the ethyl group. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based quantification of Zileuton.

Physicochemical Data

Property	Value	Reference
Formal Name	N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea	[1]
CAS Number	1189878-76-9	[1]
Molecular Formula	C ₁₁ H ₈ D ₄ N ₂ O ₂ S	[1]
Formula Weight	240.3 g/mol	[1]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Formulation	A solid	[1]
Solubility	DMSO: slightly soluble; Methanol: very slightly soluble	[1]
Melting Point	144.2°C to 145.2°C (for Zileuton)	

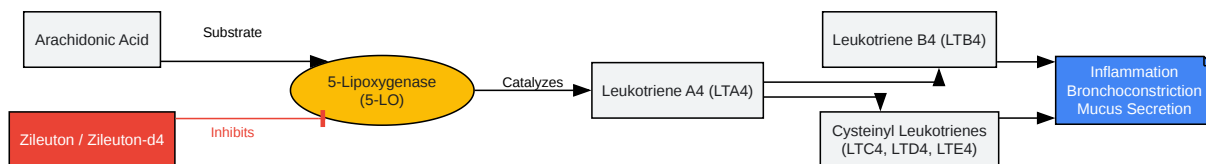
Pharmacokinetic Data (for Zileuton)

The pharmacokinetic properties of Zileuton have been well-characterized in humans.

Parameter	Value	Reference
Absorption	Rapidly absorbed upon oral administration	[3]
Time to Peak Plasma Concentration (Tmax)	Approximately 1.7 hours	[3]
Plasma Protein Binding	93%, primarily to albumin	[3][4]
Apparent Volume of Distribution (V/F)	Approximately 1.2 L/kg	[3][4]
Metabolism	Primarily hepatic via CYP1A2, CYP2C9, and CYP3A4	[4][5]
Elimination Half-Life	Approximately 2.5 hours	[3]
Excretion	Primarily as metabolites in urine (~95%) and feces (~2%)	[3][5]

Mechanism of Action and Signaling Pathway

Zileuton is a specific and reversible inhibitor of the enzyme 5-lipoxygenase (5-LO).[1][6] This enzyme is crucial for the biosynthesis of leukotrienes from arachidonic acid.[6][7] By inhibiting 5-LO, Zileuton prevents the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, and inflammation.[6] The reduction in leukotriene production leads to an overall improvement in airway function.[6]



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Mechanism of action of Zileuton.

Experimental Protocols

Zileuton and its deuterated analog are valuable tools in preclinical research. Below are outlines of key experimental protocols.

In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like Zileuton on 5-LO.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound against 5-lipoxygenase.

Methodology:

- **Enzyme and Substrate Preparation:**
 - Prepare a solution of 5-lipoxygenase enzyme (e.g., from rat basophilic leukemia-1 cells) at a specified concentration (e.g., 10,000 U/mL).
 - Prepare a solution of the substrate, linoleic acid or arachidonic acid, at a suitable concentration (e.g., 80 mM).
 - Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.3).
- **Assay Procedure:**
 - Prepare various dilutions of the test compound (e.g., Zileuton) and a positive control.
 - In a suitable reaction vessel, combine the enzyme solution, substrate solution, and buffer.
 - Add the test compound dilutions or the positive control to the reaction mixture.
 - Incubate the mixture under controlled conditions.
 - Monitor the enzyme activity by measuring the formation of the product (e.g., 5-hydroxyeicosatetraenoic acid) at a specific wavelength (e.g., 234 nm) using a

spectrophotometer.

- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of the test compound relative to a negative control (without inhibitor).
 - Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Zileuton has been shown to inhibit 5-LO activity in rat basophilic leukemia-1 (RBL-1) cell supernatant with an IC_{50} value of 0.5 μ M and inhibits leukotriene B₄ production in purified human peripheral blood polymorphonuclear leukocytes with an IC_{50} of 0.6 μ M.[\[1\]](#)

In Vivo Animal Model of Asthma

This protocol describes a general approach to evaluate the efficacy of anti-asthmatic compounds in an animal model.

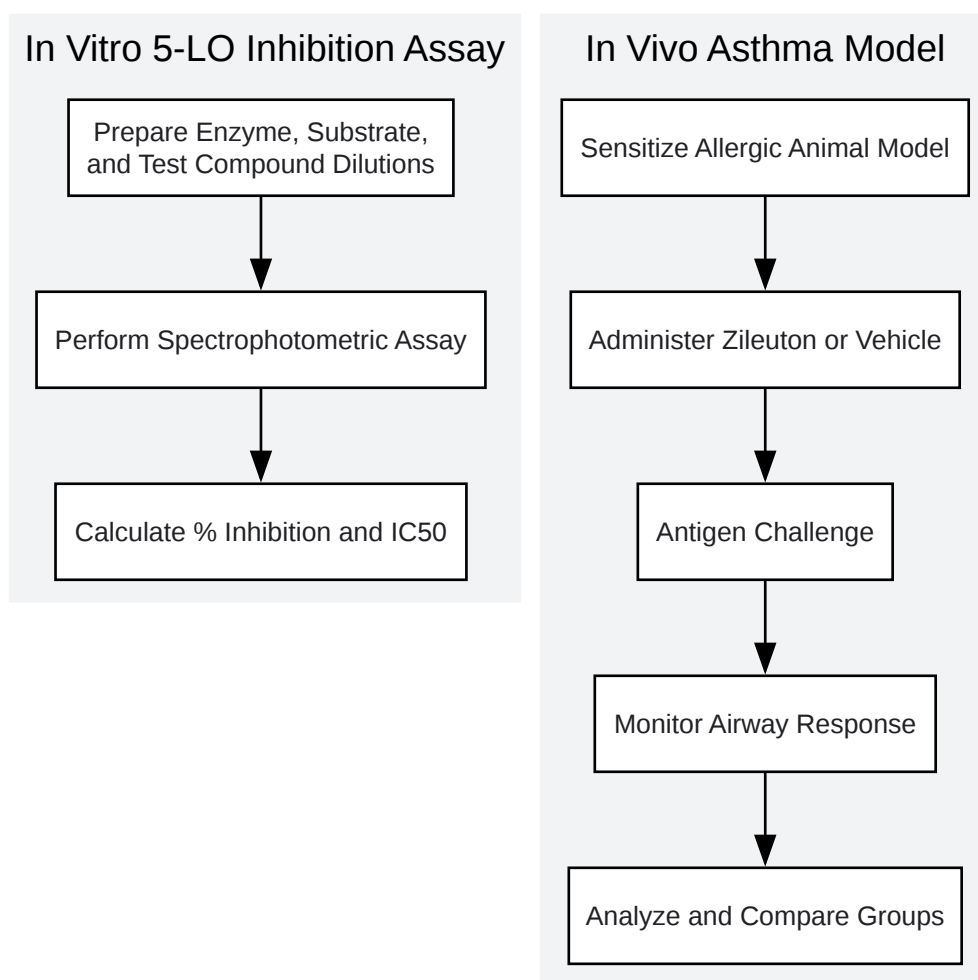
Objective: To assess the ability of a test compound to prevent antigen-induced airway responses in an allergic animal model.

Methodology:

- Animal Model:
 - Use a relevant animal model of asthma, such as allergic sheep.
 - Sensitize the animals to a specific antigen (e.g., *Ascaris suum*).
- Drug Administration:
 - Administer the test compound (e.g., Zileuton, 10 mg/kg, p.o.) or a vehicle control to the animals at a specified time before the antigen challenge.
- Antigen Challenge and Monitoring:
 - Challenge the animals with the antigen via inhalation.

- Monitor various parameters of airway response at different time points post-challenge, including:
 - Specific lung resistance
 - Inflammatory cell infiltration in bronchoalveolar lavage fluid
 - Airway hyperresponsiveness
- Data Analysis:
 - Compare the changes in the measured parameters between the drug-treated group and the vehicle-treated group.
 - Statistical analysis is used to determine the significance of any observed protective effects of the test compound.

In a sheep model of asthma, Zileuton (10 mg/kg, p.o.) has been shown to prevent antigen challenge-induced increases in specific lung resistance.[\[1\]](#)



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General experimental workflows.

Conclusion

Zileuton-d4 is an essential tool for the accurate quantification of Zileuton in research and clinical settings. While a comprehensive safety profile for the deuterated form is not fully established, adherence to standard laboratory safety protocols for handling research chemicals is paramount. The well-characterized mechanism of action of Zileuton as a 5-lipoxygenase inhibitor, along with established in vitro and in vivo experimental models, provides a solid foundation for its application in drug development and a deeper understanding of the role of leukotrienes in inflammatory diseases.

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